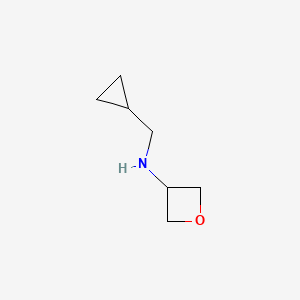

N-(环丙基甲基)氧杂环-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(cyclopropylmethyl)oxetan-3-amine” is a chemical compound with the CAS Number: 1344278-03-0 . It has a molecular weight of 127.19 and its IUPAC name is N-(cyclopropylmethyl)-3-oxetanamine .

Synthesis Analysis

The synthesis of oxetane derivatives like “N-(cyclopropylmethyl)oxetan-3-amine” often involves intramolecular cyclization through C−O bond formation . This can include processes like intramolecular etherification and epoxide ring opening/ring closing . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles .Molecular Structure Analysis

The InChI code for “N-(cyclopropylmethyl)oxetan-3-amine” is 1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“N-(cyclopropylmethyl)oxetan-3-amine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .科学研究应用

四氢-1,3-恶唑品的合成

一种四氢-1,3-恶唑品的有效合成方法涉及环丙基甲基阳离子的区域选择性分子内胺化,该阳离子是通过从带有阳离子稳定取代基的双亚胺中抽取一个亚胺基而生成的。该方法实现了对反式-四氢-1,3-恶唑品的高非对映选择性分子内胺化,该胺化可以高产率转化为均烯基胺衍生物 (Skvorcova、Grigorjeva 和 Jirgensons,2015)。

N-脱烷基和环丙基的去向

已探索在 N-脱烷基时丢失的环丙基的去向,研究表明通过单电子转移 (SET) 氧化形成高反应性铵阳离子自由基。这项研究提供了对环丙胺的氧化 N-脱烷基机制及其在药物和生化过程中的潜在影响的见解 (Shaffer、Morton 和 Hanzlik,2001)。

光氧化还原催化的氧代胺化

已经开发出电子上无偏环丙烷的光氧化还原偶联开环氧代胺化,促进了结构多样的 β-氨基酮衍生物的构建。这种创新方法突出了环丙烷衍生物在合成复杂有机化合物中的多功能性,利用其固有的环张力进行选择性 C-C 键断裂和官能化 (Ge、Wang、Xing、Ma、Walsh 和 Feng,2019)。

微生物工程用于 N-官能化胺

微生物工程的进步使得能够生产 N-官能化胺,这在制药和精细化工行业中对于生物活性分子的合成至关重要。这项研究强调了生物技术方法在 N-官能化化合物(包括 N-烷基化和 N-酰基化胺)的可持续制造中的潜力 (Mindt、Walter、Kugler 和 Wendisch,2020)。

N-氧基化合物的电催化应用

N-氧基化合物,包括四甲基哌啶 N-氧基 (TEMPO) 和邻苯二甲酰亚胺 N-氧基 (PINO),已广泛用于在电化学条件下选择性氧化有机分子。这项研究突出了 N-氧基试剂在介导广泛电合成反应中的多功能性,提供了对其结构特性和催化机制的见解 (Nutting、Rafiee 和 Stahl,2018)。

安全和危害

“N-(cyclopropylmethyl)oxetan-3-amine” is classified as a dangerous substance. The hazard statements associated with it are H227, H302, H314, and H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

生化分析

Biochemical Properties

N-(cyclopropylmethyl)oxetan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolic processing. The compound’s interaction with these enzymes often involves the formation of stable complexes, influencing the enzyme’s activity and the overall metabolic pathway . Additionally, N-(cyclopropylmethyl)oxetan-3-amine can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Cellular Effects

N-(cyclopropylmethyl)oxetan-3-amine impacts various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to changes in gene expression and alterations in cellular metabolism. For instance, N-(cyclopropylmethyl)oxetan-3-amine can enhance or inhibit the expression of certain genes, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, N-(cyclopropylmethyl)oxetan-3-amine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-substrate complex. Additionally, N-(cyclopropylmethyl)oxetan-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(cyclopropylmethyl)oxetan-3-amine can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-(cyclopropylmethyl)oxetan-3-amine remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of N-(cyclopropylmethyl)oxetan-3-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, N-(cyclopropylmethyl)oxetan-3-amine can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects .

Metabolic Pathways

N-(cyclopropylmethyl)oxetan-3-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolic processing and subsequent biological effects .

Transport and Distribution

Within cells and tissues, N-(cyclopropylmethyl)oxetan-3-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biological activity .

Subcellular Localization

N-(cyclopropylmethyl)oxetan-3-amine exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects within defined cellular contexts .

属性

IUPAC Name |

N-(cyclopropylmethyl)oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATAUEWTEPTZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)

![8-Benzyl-1-oxa-3,8-diaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2954483.png)

![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)

![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)

![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2954495.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)